molecular formula C27H30BrN3O4 B11584528 ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B11584528
M. Wt: 540.4 g/mol
InChI Key: JLIVDYUDGNCGDA-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxypropoxy group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable epoxide.

    Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Esterification: The final step involves the esterification of the indole derivative with ethyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the indole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and the indole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
  • Ethyl 5-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Uniqueness

The uniqueness of ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the bromine atom, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H30BrN3O4

Molecular Weight

540.4 g/mol

IUPAC Name

ethyl 5-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C27H30BrN3O4/c1-6-34-27(33)25-18(4)31(20-9-7-16(2)8-10-20)24-12-11-22(13-23(24)25)35-15-21(32)14-30-19(5)26(28)17(3)29-30/h7-13,21,32H,6,14-15H2,1-5H3

InChI Key

JLIVDYUDGNCGDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=C(C(=N3)C)Br)C)O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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